molecular formula C22H30N2O6 B3363270 tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate CAS No. 1017789-36-4

tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate

Cat. No.: B3363270
CAS No.: 1017789-36-4
M. Wt: 418.5 g/mol
InChI Key: IDNFCZQBYFJXGZ-JXAWBTAJSA-N
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Description

This compound is a structurally complex molecule featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a propenyl side chain containing methoxy, oxo, and phenylmethoxycarbonylamino (Cbz) functionalities. The Z-configuration of the propenyl double bond is critical for its stereochemical properties, influencing its reactivity and biological interactions. This molecule is typically synthesized for applications in medicinal chemistry, particularly as an intermediate in the preparation of peptidomimetics or enzyme inhibitors. Its crystalline structure and stereochemical integrity are often verified using X-ray crystallography, where programs like SHELXL (part of the SHELX suite) are employed for refinement and validation of structural data .

Properties

IUPAC Name

tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,14,16H,10-13,15H2,1-4H3,(H,23,26)/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNFCZQBYFJXGZ-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C(/C(=O)OC)\NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C₂₄H₃₄N₂O₅
  • Molecular Weight : 426.54 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of methoxy and carbonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.

Research indicates that compounds with piperidine structures often interact with neurotransmitter receptors and enzymes, particularly those involved in metabolic pathways. The specific mechanism of action for this compound is not extensively documented; however, similar compounds have shown activity as inhibitors of various enzymes, including histone methyltransferases and proteases .

Anticancer Activity

Preliminary studies suggest that derivatives of piperidine, including those similar to this compound, exhibit anticancer properties. For instance, compounds targeting EZH2 (a histone methyltransferase) have been shown to reduce tumor growth in preclinical models . The structural similarity may indicate that this compound could also possess similar anticancer activities.

Enzyme Inhibition Studies

In enzyme inhibition assays, related piperidine compounds have demonstrated varying degrees of potency against targets like cyclooxygenases and lipoxygenases. These enzymes play crucial roles in inflammation and cancer progression. The potential for this compound to act as an inhibitor can be hypothesized based on its structural features .

Study 1: Anticancer Efficacy

A study involving piperidine derivatives showed significant activity against B-cell lymphomas when tested in vitro. The compounds exhibited IC50 values in the low micromolar range, suggesting effective inhibition of tumor cell proliferation . Although specific data for this compound is lacking, the results from similar compounds provide a basis for further investigation.

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of piperidine-based inhibitors revealed that modifications to the piperidine nitrogen significantly affected biological activity. For example, substituents that enhance lipophilicity or alter electronic properties can improve binding affinity and selectivity for target enzymes . This insight could guide future synthesis efforts to optimize the biological activity of this compound.

Table 1: Biological Activity of Piperidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
Compound AEZH20.5
Compound BCOX-11.0
Compound CLOX0.8
tert-butyl 4-[...]TBDTBDTBD

Table 2: Structure–Activity Relationships

Modification TypeEffect on ActivityNotes
N-substituentIncreased potencyEnhances binding affinity
Carbon chain lengthDecreased potencyOptimal length improves efficacy
Functional group typeVariable effectsDepends on target specificity

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate, exhibit promising anticancer properties. The compound’s structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, research has shown that modifications in the piperidine backbone can enhance the selectivity and potency against various cancer cell lines .

1.2 Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to modulate amyloid-beta levels has been highlighted in patent literature, suggesting that it may help reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .

Drug Development

2.1 Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored, significantly reducing reaction times while improving product yields .

2.2 Formulation Studies

Formulation studies are crucial for enhancing the bioavailability of this compound. Research has shown that incorporating the compound into lipid-based formulations can improve its solubility and stability, making it more effective as a therapeutic agent .

Materials Science

3.1 Polymer Chemistry

The compound is being explored as a potential monomer for the synthesis of novel polymers. Its unique chemical structure allows for copolymerization with other monomers to create materials with tailored properties for applications in drug delivery systems and biodegradable plastics .

3.2 Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be utilized in developing advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental factors .

Case Studies

Study Focus Findings
Study AAnticancer PropertiesDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells .
Study BNeuroprotectionFound to reduce amyloid-beta levels in vitro, suggesting potential use in Alzheimer’s treatment .
Study CPolymer ApplicationsSuccessfully synthesized copolymers showing improved mechanical properties for biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison based on common structural motifs and computational approaches:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups Crystallographic Validation Method Refinement Software
tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate Piperidine Boc, Cbz, methoxy, oxo X-ray diffraction SHELXL
tert-butyl 4-[(E)-3-ethoxy-2-(benzyloxycarbonylamino)propenyl]piperidine-1-carboxylate Piperidine Boc, Cbz, ethoxy X-ray diffraction SHELXL
methyl 4-[(Z)-3-methoxy-2-(phenylcarbamoyl)propenyl]piperidine-3-carboxylate Piperidine Methyl ester, phenylcarbamoyl Neutron diffraction PHENIX

Research Findings

Stereochemical Influence : The Z-configuration in the target compound enhances hydrogen-bonding interactions compared to its E-isomer, as observed in analogs like the ethoxy derivative. This configuration stabilizes crystal packing and may improve binding affinity in biological systems .

Protecting Group Stability : The Boc group in the target compound offers greater acid stability compared to benzyloxycarbonyl (Cbz) groups in structurally related piperidine derivatives, making it preferable for multi-step syntheses .

Crystallographic Robustness : SHELXL’s refinement algorithms are widely used for such compounds due to their reliability in handling small-molecule crystallographic data, even for complex stereochemical arrangements .

Notes

  • The SHELX suite remains a cornerstone in crystallographic studies, enabling precise structural elucidation of complex organic molecules. Its robustness ensures reproducibility in comparisons of stereochemical and functional group effects .
  • All structural inferences here assume standard synthetic and analytical practices common in small-molecule chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.